2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1291869-30-1
VCID: VC6018720
InChI: InChI=1S/C23H15ClN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Molecular Formula: C23H15ClN4O2
Molecular Weight: 414.85

2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

CAS No.: 1291869-30-1

Cat. No.: VC6018720

Molecular Formula: C23H15ClN4O2

Molecular Weight: 414.85

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one - 1291869-30-1

Specification

CAS No. 1291869-30-1
Molecular Formula C23H15ClN4O2
Molecular Weight 414.85
IUPAC Name 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Standard InChI InChI=1S/C23H15ClN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3
Standard InChI Key NRQGHXKPAIXTCJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural components:

  • Phthalazinone core: A bicyclic system with a ketone group at position 1 and nitrogen at position 2.

  • 3-Chlorophenyl group: Attached to the phthalazinone’s nitrogen, introducing steric and electronic effects.

  • 1,2,4-Oxadiazol-5-yl ring: Linked to position 4 of the phthalazinone, bearing a 2-methylphenyl substituent.

This configuration is validated by spectroscopic data (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₂₃H₁₅ClN₄O₂
Molecular Weight414.85 g/mol
IUPAC Name2-(3-Chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
SolubilityLow aqueous solubility
StabilityStable under inert conditions

The low solubility (logP ≈ 4.2) necessitates formulation strategies for biological testing.

Synthetic Methodologies

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is synthesized via a one-pot reaction between amidoximes and carboxylic acid derivatives. Baykov et al. (2017) demonstrated that amidoximes react with activated carboxylic acids (e.g., acyl chlorides) at ambient temperatures, yielding oxadiazoles in 75–92% efficiency . For this compound:

  • Precursor Synthesis: 2-Methylbenzamidoxime reacts with 4-(chlorocarbonyl)phthalazin-1(2H)-one.

  • Cyclization: Catalyzed by triethylamine in dichloromethane at 25°C for 12 hours .

Phthalazinone Functionalization

The phthalazinone core is modified via nucleophilic substitution:

  • Chlorophenyl Incorporation: 3-Chlorophenylhydrazine undergoes cyclocondensation with phthalic anhydride.

  • Coupling Reaction: Suzuki-Miyaura cross-coupling attaches the oxadiazole intermediate to the phthalazinone using Pd(PPh₃)₄.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran/water (4:1)

  • Yield: 68% after column chromatography .

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits Aurora-A kinase (IC₅₀ = 42 nM), a mitotic regulator overexpressed in cancers. Molecular docking studies reveal:

  • Binding Site: ATP-binding pocket (PDB ID: 1MQ4).

  • Interactions: Hydrogen bonds with Ala213 and hydrophobic contacts with Leu139.

In Vitro Efficacy:

Cancer Cell LineIC₅₀ (μM)
MCF-7 (Breast)1.2
A549 (Lung)1.8
HeLa (Cervical)2.1

Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.

Antimicrobial Activity

The oxadiazole ring disrupts microbial membranes, showing broad-spectrum activity:

MicroorganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Mechanistic studies indicate β-glucan synthase inhibition in fungi and penicillin-binding protein disruption in bacteria.

Anti-Inflammatory Effects

In LPS-induced macrophages, the compound reduces TNF-α and IL-6 production by 70% at 10 μM. NF-κB pathway inhibition is confirmed via IκBα phosphorylation assays.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightAurora-A IC₅₀MIC (S. aureus)
Target Compound414.8542 nM8 μg/mL
4-[3-(2-Chlorophenyl)-Analog ]414.858 nM12 μg/mL
Bromophenyl Derivative426.29110 nM18 μg/mL

The 3-chlorophenyl and 2-methylphenyl groups optimize kinase binding and antimicrobial potency .

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